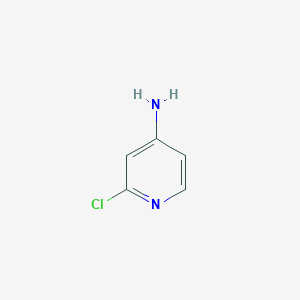

4-アミノ-2-クロロピリジン

説明

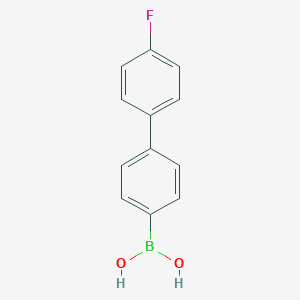

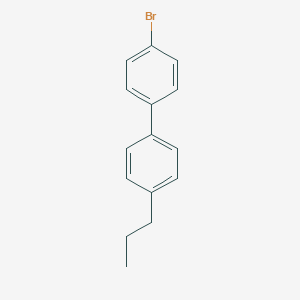

4-Amino-2-chloropyridine is a chloroaminoheterocyclic compound. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid.

4-Amino-2-chloropyridine is an aminopyridine.

科学的研究の応用

超分子化学

4-アミノ-2-クロロピリジン: は、超分子集合体の合成に使用されます。 これらの構造は、酸/塩基共結晶化プロセスによって形成され、FT-IR、UV/可視分光法、PXRD、およびSC-XRDなどの手法によって特徴付けられます . この化合物は、プロトン移動における役割とその超分子集合体の形成への影響において重要な研究分野です。 研究者は、DFT計算を使用してこれらの集合体の存在を再現し、FMO、MEP、およびNCIなどの分析を実行して、電子特性と非共有結合相互作用を理解しています .

医薬品中間体

医薬品業界では、4-アミノ-2-クロロピリジンは重要な中間体として機能します。 これは、サイトカイニンタイプの植物成長調整剤であるKT-30(フォルクロルフェヌロン)などの化合物を合成する際の重要な物質です . この化合物の汎用性は、新しい薬剤や治療薬の開発において貴重な資産となります。

農薬合成

この化合物は、農薬セクターでも重要です。 植物の成長を促進するN-(2-クロロ-4-ピリジル)尿素調整剤を作成するために使用されます。 このような調整剤は、作物の収量を増やし、農業生産性を向上させるために不可欠です .

染料工業への応用

4-アミノ-2-クロロピリジン: は、染料業界で、さまざまな着色顔料や染料の前駆体として応用されています。 その化学的性質により、複雑な染料の合成における基本的な成分となり、業界は幅広い色や色合いを生産することができます .

抗酸化および抗菌研究

4-アミノ-2-クロロピリジンから誘導された化合物の生物活性は中等度ですが、注目に値します。 それらは、DPPHフリーラジカル捕捉法を使用して抗酸化能力について、および選択されたグラム陽性菌およびグラム陰性菌株に対する抗菌特性について試験されています .

有機合成

クロロアミノヘテロ環化合物として、4-アミノ-2-クロロピリジンは、フェニルボロン酸との鈴木・宮浦カップリング反応を容易に受けます。 これは、有機合成において汎用性の高い試薬であり、さまざまな複雑な有機分子の作成を可能にします .

作用機序

Target of Action

4-Amino-2-chloropyridine is a versatile compound widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis . It plays a crucial role in the production of drugs, pesticides, herbicides, and growth regulators . .

Mode of Action

The presence of both amino and chloro groups in the molecule renders 4-Amino-2-chloropyridine reactive towards nucleophilic substitution reactions . This property makes it a valuable intermediate in organic synthesis . It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .

Biochemical Pathways

4-Amino-2-chloropyridine is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) . .

Pharmacokinetics

It is known that this compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property could potentially impact its bioavailability.

Result of Action

4-Amino-2-chloropyridine has high biological activity . It is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . It is also a key intermediate in the production of anti-tumor and anti-viral drugs . In the agrochemical industry, it is an important building block in the synthesis of pesticides, herbicides, and fungicides .

Action Environment

4-Amino-2-chloropyridine and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period, and easy degradation in the environment . Caution must be exercised when handling 4-amino-2-chloropyridine due to its potential harmful effects on ingestion, skin contact, and inhalation . Proper safety measures, such as wearing protective equipment, should be followed to ensure personal safety .

生化学分析

Biochemical Properties

4-Amino-2-chloropyridine is a versatile compound with diverse properties, including a high boiling point and solubility in organic solvents . It is reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis

Cellular Effects

Caution must be exercised when handling 4-Amino-2-chloropyridine due to its potential harmful effects on ingestion, skin contact, and inhalation .

Molecular Mechanism

The presence of both amino and chloro groups in the molecule renders it reactive towards nucleophilic substitution reactions .

Temporal Effects in Laboratory Settings

It has a high boiling point of 153°C, indicating its stability under high temperatures .

Dosage Effects in Animal Models

A study found that the relative toxicity to zebrafish embryo development was the highest for 2-amino-5-chloropyridine, a related compound .

Metabolic Pathways

It is an important building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Transport and Distribution

It is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone .

特性

IUPAC Name |

2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBDTBCGPHPIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162674 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14432-12-3 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPYRIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC29VF8KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

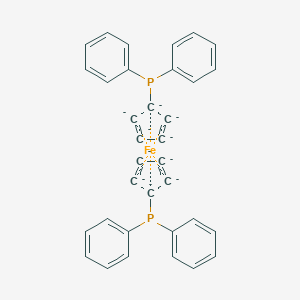

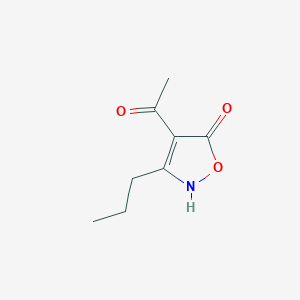

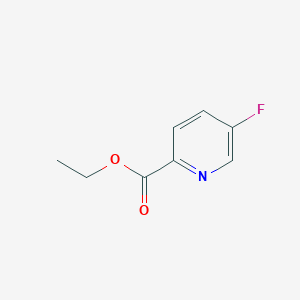

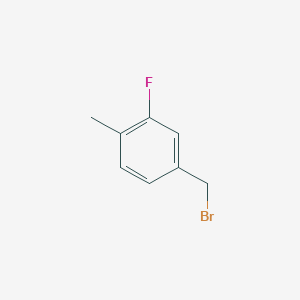

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Amino-2-chloropyridine in chemical synthesis?

A: 4-Amino-2-chloropyridine serves as a crucial building block in organic synthesis. It acts as an intermediate in producing various compounds, notably N(2-chloro-4-pyridyl)-N*-phenylurea (CPPU). [] CPPU exhibits significant cytokinin activity, exceeding that of other adenine-type cytokinins, making it valuable in plant growth regulation. []

Q2: How does the chlorine substituent in 4-Amino-2-chloropyridine influence its reactivity?

A: The chlorine atom's presence impacts 4-Amino-2-chloropyridine's reactivity in reactions like the Suzuki coupling. Research shows that the chlorine atom allows for efficient palladium-catalyzed Suzuki coupling with arylboronic acids, even in water and without added base. [] This characteristic simplifies the reaction process and highlights the compound's versatility in synthetic chemistry.

Q3: What insights do crystallographic studies provide about the structure and interactions of 4-Amino-2-chloropyridine?

A: Crystallographic studies, as exemplified by the formation of dichloro-bis(4-amino-2-chloropyridine)zinc(II), reveal that 4-Amino-2-chloropyridine can act as a ligand. [] In this complex, the nitrogen atom of the pyridine ring coordinates with a zinc ion. Furthermore, the amino group participates in intermolecular hydrogen bonding with chloride ions, contributing to the formation of a three-dimensional network within the crystal structure. []

Q4: What are the key analytical techniques used to identify and quantify 4-Amino-2-chloropyridine?

A: Researchers utilize various analytical techniques to characterize and quantify 4-Amino-2-chloropyridine. Time-of-flight mass spectrometry (TOF/MS) coupled with liquid chromatography (LC-MS) proves particularly effective in identifying 4-Amino-2-chloropyridine and its transformation products. [] This technique is crucial for analyzing the fate and transformation of substances like Forchlorfenuron (FCF) in biological systems. []

Q5: Can 4-Amino-2-chloropyridine participate in supramolecular assemblies, and what are the implications?

A: Yes, 4-Amino-2-chloropyridine can engage in supramolecular assemblies through hydrogen bonding interactions. Studies have shown its ability to form cocrystals with organic acids, specifically 3-chlorobenzoic acid. [] This cocrystal formation highlights the potential of 4-Amino-2-chloropyridine in crystal engineering and the development of materials with tailored properties.

Q6: Have any specific applications of 4-Amino-2-chloropyridine derivatives been explored in medicinal chemistry?

A: Yes, research has explored the antibacterial properties of derivatives of 4-Amino-2-chloropyridine. Notably, 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, synthesized from 4-Amino-2-chloropyridine, have shown promising activity against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics. [] These findings highlight the potential of 4-Amino-2-chloropyridine derivatives in developing novel antibacterial agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

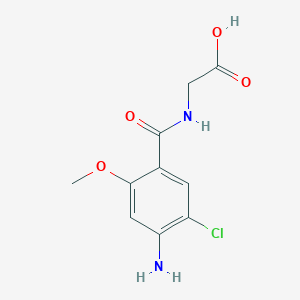

![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)